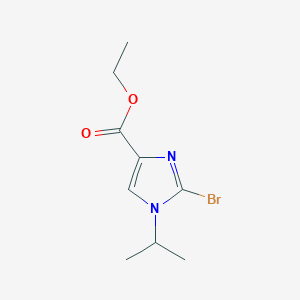

ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

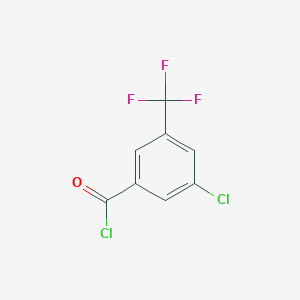

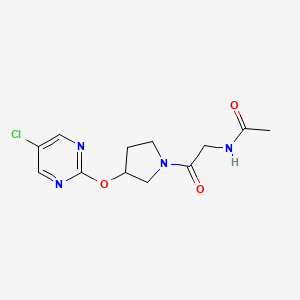

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound with the IUPAC name ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate . It has a molecular weight of 261.12 . It is a solid substance .

Molecular Structure Analysis

The InChI code for ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is1S/C9H13BrN2O2/c1-4-14-8(13)7-5-12(6(2)3)9(10)11-7/h5-6H,4H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a solid substance . It has a molecular weight of 261.12 . It should be stored in a refrigerator .Scientific Research Applications

1. Synthesis Methodology

The synthesis methodologies for compounds related to ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate have been explored in various studies. For instance, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, leading to the formation of ethyl 2-bromothiazole-4-carboxylate and subsequently 2-bromo-thiazole-4-carboxy acid through saponification (Zhou Zhuo-qiang, 2009).

2. Cyclisation Applications

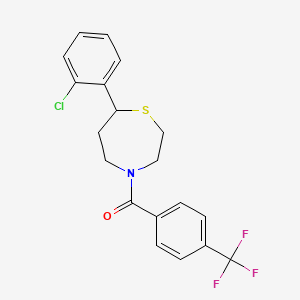

Cyclisation reactions using aryl radical building blocks have been applied to azoles, including compounds similar to ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate. This process synthesizes tri- and tetra-cyclic heterocycles, demonstrating the compound's utility in creating complex molecular structures (S. M. Allin et al., 2005).

3. Nucleoside Derivative Synthesis

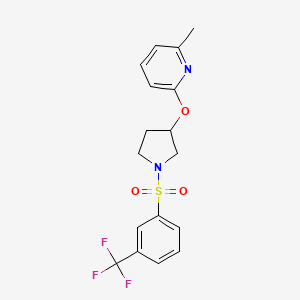

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate and its derivatives have been utilized in the synthesis of nucleoside derivatives. This includes the creation of 2-methyl- and 2-bromomethyl-imidazole nucleoside derivatives related to AICA-riboside, showcasing the compound's role in the development of nucleoside analogs (M. García-López et al., 1983).

4. Hydrolysis and Crystallization Studies

5. Cyano-Substitution and Structural Analysis

Cyano-substitution has been applied to similar compounds, like the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate. This process includes the introduction of a carboxylate group via bromine-magnesium exchange, which could be analogous to reactions involving ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate (M. Wall et al., 2008).

Safety And Hazards

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities and are the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, the study and development of imidazole compounds, including ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate, may have significant implications for the pharmaceutical industry .

properties

IUPAC Name |

ethyl 2-bromo-1-propan-2-ylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)7-5-12(6(2)3)9(10)11-7/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUJJAUUBLDRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)

![3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2955208.png)

![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)